Proteasome β5 Subunit Inhibition: Salinosporamide C vs. Salinosporamide A
Salinosporamide C exhibits profoundly reduced potency against the proteasome compared to Salinosporamide A. While Salinosporamide A (Marizomib) is a low nanomolar inhibitor, Salinosporamide C displays weak activity, consistent with its role as a negative control or SAR probe [1].
| Evidence Dimension | Proteasome β5 subunit inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 × 10^4 nM (16 μM) |
| Comparator Or Baseline | Salinosporamide A (Marizomib): IC50 = 1.3 - 10 nM |
| Quantified Difference | >1,600-fold less potent (Salinosporamide C is ~1,600 to 12,000 times weaker) |
| Conditions | Inhibition of human constitutive proteasome subunit beta type-5 in human erythrocytes using fluorogenic substrate by UV-spectrometry |
Why This Matters
This >1,600-fold difference in potency definitively establishes Salinosporamide C's utility as a negative control for confirming target engagement and as a chemical biology tool for dissecting proteasome-dependent pathways.
- [1] BindingDB. BDBM50596497 (CHEMBL5205926) - Salinosporamide C. IC50 data for proteasome subunit beta type-5. Accessed via BindingDB. View Source
